Technical Profile: Octyltrimethylammonium Chloride (OTAC)
Technical Profile: Octyltrimethylammonium Chloride (OTAC)
CAS: 10108-86-8 | Formula: C
Executive Summary
Octyltrimethylammonium chloride (OTAC) , often abbreviated as C8-TAC or TMOAC, is a short-chain quaternary ammonium surfactant. Unlike its longer-chain homologues (e.g., Cetrimonium chloride, C16) which are dominant in formulation stability, OTAC is characterized by high water solubility, a very high Critical Micelle Concentration (CMC), and rapid exchange dynamics.
Its primary utility in drug development lies not in stable micellar encapsulation, but in transient permeation enhancement and phase transfer catalysis . Its small hydrophobic tail allows it to intercalate into lipid bilayers to disrupt packing without causing the extensive, irreversible lysis associated with long-chain detergents.
Molecular Architecture & Physicochemical Identity
OTAC consists of a hydrophilic quaternary ammonium headgroup and a hydrophobic octyl (C8) tail. This short tail length places OTAC at the boundary between a hydrotrope and a true surfactant.
Table 1: Core Physicochemical Data
| Property | Value | Context/Notes |
| Molecular Weight | 207.78 g/mol | Monodisperse C8 chain |
| Physical Form | White Crystalline Powder | Hygroscopic; often handled as solution |
| Solubility (Water) | > 500 mg/mL | High solubility due to short C8 tail |
| Melting Point | 152–156 °C | Decomposes upon prolonged heating |
| Counterion | Chloride (Cl | Higher CMC than Bromide analogue |
Visualization: Structural & Amphiphilic Logic
The following diagram illustrates the amphiphilic structure and the electrostatic potential regions critical for its interaction with anionic cell membranes.
Caption: Functional segmentation of OTAC showing the C8 lipophilic tail and the cationic hydrophilic headgroup balanced by a chloride counterion.
Interfacial & Micellar Thermodynamics[1]
Critical Micelle Concentration (CMC)
The CMC of OTAC is significantly higher than standard surfactants like SDS or CTAB.
-
Estimated CMC: 140 – 160 mM (~0.15 M) at 25°C.
-
Comparison:
-
C10-TAC (Decyl): ~65 mM
-
C12-TAC (Dodecyl): ~15 mM
-
C16-TAC (Cetyl): ~0.9 mM
-
Mechanistic Insight: The short octyl chain provides a weak hydrophobic driving force (
Thermodynamics of Micellization
The formation of OTAC micelles is primarily entropy-driven .[1]
-
Enthalpy (
): Slightly positive (Endothermic) or near zero.[2] The breaking of "iceberg" water structures around the C8 tail releases water, increasing system entropy. -
Free Energy (
): Negative (Spontaneous), but less negative than longer chains, reflecting lower stability. -
Aggregation Number (
): ~15–25 monomers . OTAC micelles are small, loosely packed, and often described as "quasi-micellar" aggregates rather than rigid spheres.
Surface Tension
- : ~40–45 mN/m .
-
OTAC is a less efficient surface tension reducer compared to C12 or C16 analogs because the short tail packs less efficiently at the air-water interface.
Experimental Protocol: CMC Determination
Objective: Determine the CMC of OTAC using Electrical Conductivity. Rationale: Due to the high CMC (~150 mM), conductivity provides a sharper inflection point than surface tension (tensiometry) or fluorescence, which can be ambiguous for small, loose aggregates.
Workflow Diagram
Caption: Step-by-step workflow for determining the Critical Micelle Concentration (CMC) via conductometry.
Detailed Methodology
-
Stock Preparation: Prepare a 300 mM stock solution of OTAC in deionized water (Milli-Q, 18.2 MΩ·cm).
-
Calculation: Dissolve 6.23 g of OTAC (MW 207.78) in 100 mL water.
-
-
Calibration: Calibrate the conductivity meter using a 0.01 M KCl standard (1413 µS/cm at 25°C).
-
Measurement Series:
-
Prepare 15 samples ranging from 10 mM to 250 mM .
-
Critical Step: Ensure temperature is strictly controlled at 25°C. A 1°C drift can shift conductivity readings significantly, masking the inflection.
-
-
Data Analysis:
-
Plot Specific Conductivity (
) vs. Concentration ( ). -
Observe two linear regions:
-
Pre-micellar (Slope
): Steeper slope (free ions). -
Post-micellar (Slope
): Lower slope (counterion binding to micelles reduces mobility).
-
-
The intersection of linear regressions for
andngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> defines the CMC.
-
Pharmaceutical & Research Applications[1][5]
Permeation Enhancement
OTAC acts as a transient permeation enhancer for mucosal drug delivery.
-
Mechanism: The C8 tail inserts into the lipid bilayer of epithelial cells, causing transient disordering (fluidization). This temporarily opens tight junctions, allowing paracellular transport of hydrophilic drugs (e.g., peptides).
-
Advantage: Unlike C12/C16 surfactants which can strip lipids and cause permanent damage, C8-TAC's interaction is dynamic and reversible due to its high water solubility (rapid washout).
Phase Transfer Catalysis (PTC)
OTAC facilitates reactions between immiscible phases (e.g., water/organic).
-
Action: The quaternary ammonium head pairs with an anionic reactant in the aqueous phase. The lipophilic C8 tail drags this ion pair into the organic phase where the reaction occurs.
-
Selection Rule: Use OTAC when the reaction requires a catalyst that is easily removed by water washing (high aqueous solubility) post-reaction.
Antimicrobial Action
-
Spectrum: Gram-positive and Gram-negative bacteria.
-
Efficacy: Generally lower potency (higher MIC) than Benzalkonium Chloride or Cetrimonium Chloride.
-
Kinetics: Faster kill rates at high concentrations due to rapid diffusion through the cell wall.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24949, Octyltrimethylammonium chloride. Retrieved from [Link]
-
Bales, B. L., & Zana, R. (2002). Characterization of Micelles of Quaternary Ammonium Surfactants as Reaction Media I: Dodecyltrimethylammonium Bromide and Chloride. Journal of Physical Chemistry B. Retrieved from [Link]
Sources
- 1. Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide at Temperatures from 293.15 K to 308.15 K | MDPI [mdpi.com]
- 2. Temperature and salt-induced micellization of dodecyltrimethylammonium chloride in aqueous solution: a thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
